Urease-IN-8

Description

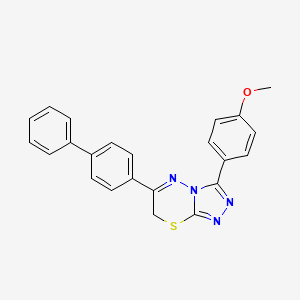

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H18N4OS |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |

InChI |

InChI=1S/C23H18N4OS/c1-28-20-13-11-19(12-14-20)22-24-25-23-27(22)26-21(15-29-23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,15H2,1H3 |

InChI Key |

OGWMBDINONWMJQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanisms of Urease Inhibition

Disclaimer: Information regarding a specific compound designated "Urease-IN-8" was not found in the available literature. This guide provides a comprehensive overview of the mechanisms of urease inhibition, drawing upon established scientific knowledge of various urease inhibitors.

Introduction to Urease and Its Significance as a Therapeutic Target

Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1][2] The carbamate produced spontaneously decomposes to form a second molecule of ammonia and carbonic acid, leading to an increase in the local pH.[1][3] This enzymatic activity is a critical virulence factor for several pathogenic microorganisms, including Helicobacter pylori, the primary causative agent of peptic ulcers and gastric cancer.[2][4][5] By neutralizing the acidic environment of the stomach, urease allows H. pylori to colonize the gastric mucosa.[2] Urease activity is also implicated in the formation of infection-induced urinary stones and contributes to the pathogenesis of hepatic encephalopathy and hepatic coma.[3][4] In agriculture, the rapid hydrolysis of urea-based fertilizers by soil ureases leads to significant nitrogen loss and environmental pollution.[5] Consequently, the inhibition of urease is a key therapeutic and agrochemical goal.

The Urease Active Site: A Target for Inhibitors

The active site of urease contains a binuclear nickel center, with the two Ni(II) ions bridged by a carbamylated lysine residue and a hydroxide ion.[5][6] These nickel ions are essential for the catalytic activity of the enzyme. The coordination sphere of the nickel ions is completed by several histidine residues and an aspartate residue.[6][7] The active site is located within a cavity that is regulated by a mobile "flap" region, which controls substrate access.[3] The unique structure of the active site, particularly the presence of the two nickel ions, makes it a prime target for the design of specific inhibitors.

Caption: A simplified diagram of the urease active site, highlighting the key components involved in catalysis.

Mechanisms of Urease Inhibition

Urease inhibitors can be classified based on their mode of interaction with the enzyme. The primary mechanisms include competitive, non-competitive, uncompetitive, mixed, and irreversible inhibition.

Competitive Inhibition

Competitive inhibitors bind to the active site of the free enzyme, thereby preventing the substrate (urea) from binding. These inhibitors often share structural similarity with the substrate. The Lineweaver-Burk plot for competitive inhibition shows intersecting lines on the y-axis, indicating that the Vmax remains unchanged while the apparent Km is increased.[4]

Non-competitive Inhibition

Non-competitive inhibitors bind to a site on the enzyme that is distinct from the active site (an allosteric site). This binding event alters the conformation of the enzyme, reducing its catalytic efficiency without affecting substrate binding. In this case, the Vmax is decreased, but the Km remains the same.

Uncompetitive Inhibition

Uncompetitive inhibitors bind only to the enzyme-substrate (ES) complex.[8] This type of inhibition is most effective at high substrate concentrations. Both Vmax and Km are decreased in uncompetitive inhibition.

Mixed Inhibition

Mixed inhibitors can bind to both the free enzyme and the ES complex, typically at an allosteric site. This type of inhibition affects both the Vmax and the Km of the reaction.

Caption: A diagram illustrating the different modes of reversible enzyme inhibition.

Classes of Urease Inhibitors and Their Mechanisms

A variety of compounds have been identified as urease inhibitors. Their mechanisms of action are often related to their ability to interact with the nickel ions in the active site.

Hydroxamic Acids

Hydroxamic acids, such as acetohydroxamic acid (AHA), are well-known competitive inhibitors of urease.[5] They are thought to chelate the nickel ions in the active site, mimicking the binding of urea.

Phosphorodiamidates

N-(n-butyl)thiophosphoric triamide (NBPT) is a widely used urease inhibitor in agriculture. It is a slow-binding inhibitor that is believed to coordinate with the nickel center.

Thioureas

Thiourea and its derivatives act as urease inhibitors, likely through the interaction of their sulfur atom with the active site nickel ions.

Natural Products

Various natural products, including flavonoids and terpenes, have been shown to inhibit urease. For example, the flavonoid baicalin has been identified as a competitive, slow-binding inhibitor of jack bean urease.[9] It is suggested to interact with the sulfhydryl group of a cysteine residue in the active site.[9] Camphene, a monoterpene, has also demonstrated competitive inhibition of urease.[4]

Quantitative Data on Urease Inhibitors

The potency of urease inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki).

| Inhibitor Class | Example | Source Organism | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| Hydroxamic Acids | Acetohydroxamic Acid | Bacillus pasteurii | 26.0 | - | Competitive | [10] |

| Flavonoids | Baicalin | Jack Bean | 2740 | 3.89 (initial), 0.147 (overall) | Competitive, Slow-binding | [9] |

| Monoterpenes | Camphene | - | 0.147 (µg/mL) | - | Competitive | [4] |

Note: The inhibitory activities can vary significantly depending on the source of the urease and the assay conditions.

Experimental Protocols for Urease Inhibition Assays

A common method for determining urease inhibitory activity is the Berthelot (phenol-hypochlorite) assay, which measures the amount of ammonia produced.

Principle

Urease activity is determined by measuring the rate of ammonia production from the hydrolysis of urea. The amount of ammonia is quantified spectrophotometrically after reaction with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex. The absorbance of this complex is proportional to the ammonia concentration.

Materials

-

Urease enzyme (e.g., from Jack Bean)

-

Urea solution

-

Phosphate buffer (pH 7.4)

-

Phenol reagent

-

Alkali-hypochlorite reagent

-

Test inhibitor compounds

-

Spectrophotometer

General Procedure

-

Enzyme and Inhibitor Pre-incubation: A solution of urease is pre-incubated with the test inhibitor at various concentrations for a specific time at a controlled temperature.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the urea substrate.

-

Reaction Quenching and Color Development: After a defined incubation period, the reaction is stopped, and the colorimetric reagents (phenol and alkali-hypochlorite) are added.

-

Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically around 625-630 nm).

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

References

- 1. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urease - Proteopedia, life in 3D [proteopedia.org]

- 3. Urease - Wikipedia [en.wikipedia.org]

- 4. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Enzyme - Wikipedia [en.wikipedia.org]

- 9. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Urease Inhibition: Chemical Structures, Synthesis, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound "Urease-IN-8" does not correspond to a known molecule in publicly available scientific literature, the query points to a significant area of research: the inhibition of the urease enzyme. Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. This activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, and also contributes to nitrogen loss from urea-based fertilizers in agriculture.[1][2] Consequently, the development of potent and specific urease inhibitors is a major focus in medicinal and agricultural chemistry. This guide provides a comprehensive overview of the chemical structures, synthesis, and evaluation of known urease inhibitors, serving as a valuable resource for professionals in the field.

Urease: Structure and Function

Urease is a multimeric enzyme with a highly conserved active site containing a binuclear nickel center.[2][3] These two nickel ions are crucial for the catalytic activity, facilitating the hydrolysis of urea. The enzyme is found in a variety of plants, fungi, and bacteria.[1] Bacterial ureases are particularly relevant in human health as they allow pathogens to survive in acidic environments, such as the stomach, by producing ammonia, which neutralizes the acid.[1][2]

Classes of Urease Inhibitors and their Chemical Structures

A diverse range of chemical scaffolds has been explored for their urease inhibitory potential. These can be broadly categorized as active site-directed or mechanism-based inhibitors.[4][5]

-

Hydroxamic Acids: Acetohydroxamic acid is a well-known urease inhibitor and is used clinically to treat urinary tract infections caused by urea-splitting bacteria.[1] Its inhibitory activity is attributed to its ability to chelate the nickel ions in the active site.[1]

-

Thioureas and Ureas: Compounds containing urea or thiourea fragments are natural candidates for urease inhibitors due to their structural similarity to the substrate.[1][6] For instance, 1-(4-chlorophenyl)-3-palmitoylthiourea has been identified as a potent uncompetitive inhibitor.[1]

-

Phosphorodiamidates: These compounds, such as N-(diaminophosphinyl)-4-fluorobenzamide (fluorofamide), are potent urease inhibitors that act by mimicking the transition state of the urea hydrolysis reaction.[7]

-

Heterocyclic Compounds: A wide variety of heterocyclic scaffolds, including imidazothiazoles, benzothiazoles, barbiturates, and triazoles, have been shown to exhibit significant urease inhibitory activity.[6][8][9][10] These compounds often interact with the nickel ions and/or key amino acid residues in the active site.

Quantitative Data for Selected Urease Inhibitors

The potency of urease inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the inhibitory activities of representative compounds from different chemical classes.

| Compound Class | Example Compound | Source Organism of Urease | IC50 (µM) | Ki (µM) | Type of Inhibition |

| Hydroxamic Acid | Acetohydroxamic acid | Bacillus pasteurii | ~42 | - | Competitive |

| Thiourea | Thiourea | Canavalia ensiformis (Jack bean) | ~22.3 | - | - |

| Imidazothiazole | Compound 2c (sulfamate derivative) | Canavalia ensiformis (Jack bean) | 2.94 ± 0.05 | - | Competitive |

| Benzoate Thiourea | 4-chlorophenyl substituted | Canavalia ensiformis (Jack bean) | - | 0.20 | - |

| Barbiturate | 2,3-dichloro substituted phenoxy-N-phenylacetamide derivative | Canavalia ensiformis (Jack bean) | 0.69 | - | - |

| Hydrazonothiazoline | Methyl and benzoxazinone substituted | Canavalia ensiformis (Jack bean) | 1.73 | - | - |

Experimental Protocols: Urease Inhibition Assay

A common method for determining urease inhibitory activity is the Berthelot alkaline phenol-hypochlorite method, which measures the amount of ammonia produced from the enzymatic hydrolysis of urea.[11]

Materials:

-

Urease enzyme solution (e.g., from Jack bean)

-

Urea solution (substrate)

-

Phosphate buffer (pH 7.0)

-

Test inhibitor compounds dissolved in a suitable solvent (e.g., methanol)

-

Phenol reagent (e.g., 10.0 g/L phenol and 50 mg/L sodium nitroprusside)

-

Alkali reagent (e.g., 5 g/L sodium hydroxide and 8.4 mL/L sodium hypochlorite)

-

96-well microtiter plate

-

Microplate spectrophotometer

Procedure:

-

Preparation of Reaction Mixture: In a 96-well plate, add 20 µL of the urease enzyme solution and 20 µL of the test inhibitor solution at various concentrations. Incubate the mixture for 15 minutes at room temperature.

-

Initiation of Enzymatic Reaction: Add 60 µL of the urea solution to each well to start the reaction. Incubate for another 15 minutes at room temperature.

-

Measurement of Ammonia Production:

-

Take a pre-read of the absorbance at 630 nm.

-

Add 60 µL of the phenol reagent and 100 µL of the alkali reagent to each well.

-

Incubate the plate for 30 minutes at room temperature to allow for color development.

-

Read the final absorbance at 630 nm.

-

-

Controls:

-

Positive Control: Use a known urease inhibitor (e.g., hydroxyurea or thiourea).

-

Negative Control: Use the solvent in place of the test inhibitor.

-

-

Calculation of Percent Inhibition: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

Visualization of Urease Catalysis and Inhibition

The following diagrams illustrate the catalytic mechanism of urease and a general workflow for identifying urease inhibitors.

References

- 1. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]

Urease-IN-8: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the urease inhibitor, Urease-IN-8. It details its discovery as part of a targeted synthetic effort, its chemical origins, and the experimental methodologies used to characterize its inhibitory activity against the urease enzyme. This document is intended to serve as a valuable resource for researchers in the fields of enzymology, drug discovery, and medicinal chemistry.

Discovery and Origin

This compound, also identified as compound 5e in the primary scientific literature, is a potent, competitive inhibitor of the urease enzyme.[1][2][3][4] Its discovery was the result of a systematic evaluation of a series of synthetic triazolothiadiazole and triazolothiadiazine heteroaromatic compounds for their potential to inhibit urease.[1][2][3] this compound emerged from this screening as one of the lead inhibitors, demonstrating significantly higher potency than the standard inhibitor, thiourea.[1][2][3]

The origin of this compound is entirely synthetic. It belongs to a class of compounds known as triazolothiadiazines, which are heterocyclic aromatic compounds containing nitrogen and sulfur. The synthesis of this compound and its analogues involves a multi-step chemical process, which is outlined in the experimental protocols section of this guide.

Quantitative Inhibitory Data

The inhibitory activity of this compound against urease has been quantified through in vitro assays. The key metrics, the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), are summarized in the table below for comparison with the standard urease inhibitor, thiourea.

| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |

| This compound (Compound 5e) | 3.51 ± 0.49 | 3.11 ± 0.0031 | Competitive |

| Thiourea (Standard) | 22.36 ± 0.30 | Not Reported | Not Applicable |

Experimental Protocols

The characterization of this compound as a urease inhibitor involved a series of well-defined experimental protocols. The following sections detail the methodologies for the key experiments.

In Vitro Urease Inhibition Assay (Berthelot Colorimetric Method)

The in vitro urease inhibitory activity of this compound was determined using a modified Berthelot colorimetric assay. This method quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.

Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The liberated ammonia reacts with a phenol-hypochlorite reagent in an alkaline medium to form a stable blue-colored indophenol complex. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of ammonia produced and thus to the urease activity. The inhibitory effect of a compound is determined by measuring the reduction in color formation in its presence.

Protocol:

-

Reagent Preparation:

-

Phosphate buffer (pH 7.0)

-

Urease enzyme solution (from Jack bean)

-

Urea solution (substrate)

-

Phenol-nitroprusside reagent

-

Alkaline hypochlorite solution

-

Test compound (this compound) and standard inhibitor (thiourea) solutions at various concentrations.

-

-

Assay Procedure:

-

In a set of test tubes, 50 µL of the urease enzyme solution is pre-incubated with 50 µL of the test compound solution at different concentrations for a specified time at 37°C.

-

The enzymatic reaction is initiated by adding 50 µL of the urea solution.

-

The mixture is incubated for 15 minutes at 37°C.

-

The reaction is stopped by the addition of 1.0 mL of the phenol-nitroprusside reagent followed by 1.0 mL of the alkaline hypochlorite solution.

-

The reaction mixture is incubated at 50°C for 20 minutes to allow for color development.

-

The absorbance of the resulting blue solution is measured at 625 nm using a spectrophotometer.

-

A control experiment is performed without the inhibitor.

-

-

Data Analysis:

-

The percentage of urease inhibition is calculated using the following formula:

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Kinetic Studies (Lineweaver-Burk Plot Analysis)

To determine the mode of inhibition of this compound, kinetic studies were performed. The data was analyzed using a Lineweaver-Burk plot, which is a graphical representation of the Michaelis-Menten equation.

Principle: The Lineweaver-Burk plot linearizes the hyperbolic Michaelis-Menten curve by plotting the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]). The type of inhibition can be determined by observing the changes in the Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor.

Protocol:

-

Assay Setup:

-

A series of experiments are conducted with varying concentrations of the substrate (urea) in the absence and presence of different fixed concentrations of this compound.

-

-

Data Collection:

-

The initial reaction velocities (V) are measured for each combination of substrate and inhibitor concentrations using the Berthelot assay described above.

-

-

Data Analysis:

-

The reciprocal of the initial velocities (1/V) is plotted against the reciprocal of the substrate concentrations (1/[S]) for each inhibitor concentration.

-

The resulting Lineweaver-Burk plots are analyzed:

-

Competitive Inhibition: The lines intersect at the y-axis (1/Vmax remains constant) but have different x-intercepts (-1/Km increases).

-

Non-competitive Inhibition: The lines have different y-intercepts (1/Vmax increases) but the same x-intercept (-1/Km remains constant).

-

Uncompetitive Inhibition: The lines are parallel.

-

-

The inhibition constant (Ki) is determined from the secondary plot of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration.

-

Visualizations

Synthesis of this compound (Logical Workflow)

The following diagram illustrates the general synthetic pathway for the creation of the triazolothiadiazine scaffold of this compound.

Caption: General synthetic scheme for triazolothiadiazine-based urease inhibitors.

Experimental Workflow for Urease Inhibitor Characterization

The logical flow for identifying and characterizing novel urease inhibitors like this compound is depicted below.

Caption: Workflow for the identification and characterization of urease inhibitors.

Urease Catalytic Cycle and Inhibition by this compound

The following diagram illustrates the normal catalytic cycle of urease and how a competitive inhibitor like this compound interferes with this process.

Caption: Mechanism of competitive inhibition of the urease catalytic cycle.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Triazolothiadiazoles and Triazolothiadiazines as New and Potent Urease Inhibitors: Insights from In Vitro Assay, Kinetics Data, and In Silico Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Triazolothiadiazoles and Triazolothiadiazines as New and Potent Urease Inhibitors: Insights from In Vitro Assay, Kinetics Data, and In Silico Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Validation of Urease as a Therapeutic Target in Helicobacter pylori: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Helicobacter pylori infection is a major global health concern, strongly associated with various gastroduodenal diseases, including chronic gastritis, peptic ulcers, and gastric cancer.[1] The bacterium's ability to survive in the harsh acidic environment of the stomach is critically dependent on the enzyme urease.[2][3][4] This metalloenzyme catalyzes the hydrolysis of urea to produce ammonia and carbon dioxide, thereby neutralizing gastric acid and allowing the bacteria to colonize the gastric mucosa.[2][3][5] The essential role of urease in H. pylori pathogenesis makes it a prime target for novel therapeutic interventions aimed at eradicating the infection, particularly in light of increasing antibiotic resistance.[1][2][6] This technical guide provides an in-depth overview of the target validation for urease in H. pylori, detailing experimental protocols, quantitative data for known inhibitors, and relevant biological pathways. While this guide focuses on the general principles and established inhibitors, the methodologies presented are directly applicable to the evaluation of novel compounds, such as a hypothetical "Urease-IN-8".

Introduction: The Role of Urease in H. pylori Pathogenesis

H. pylori urease is a nickel-dependent enzyme that constitutes a significant portion of the bacterium's total protein content (6-15%).[3] Its primary function is to hydrolyze urea into ammonia and carbamate, which subsequently decomposes to form another molecule of ammonia and carbonic acid. This reaction elevates the pH of the surrounding environment, protecting the bacterium from the acidic stomach milieu.[1][3] Beyond acid neutralization, urease contributes to the inflammatory response and tissue damage observed in H. pylori infections.[7] The ammonia produced is toxic to host cells and can disrupt cellular functions.[2] Furthermore, urease itself can act as a potent immunogen, eliciting a strong inflammatory response.[8][4]

The indispensable nature of urease for H. pylori colonization has been demonstrated in vivo.[9] Studies have shown that urease-negative mutants are unable to establish infection in animal models.[4][9] This critical dependence on urease for survival and virulence firmly establishes it as a validated and highly attractive target for the development of new anti-H. pylori therapies.

Signaling and Metabolic Pathways

The activity of urease is central to H. pylori's ability to modulate its immediate microenvironment. The following diagram illustrates the key steps in urease-mediated acid neutralization.

Caption: Urease-mediated neutralization of gastric acid by H. pylori.

Quantitative Data for Known Urease Inhibitors

The following tables summarize the inhibitory activities of several well-characterized urease inhibitors against H. pylori and jack bean urease (a common model). This data provides a benchmark for the evaluation of new chemical entities.

Table 1: In Vitro Urease Inhibitory Activity

| Compound | Source Organism | IC50 | Inhibition Type | Reference |

| Acetohydroxamic Acid | H. pylori | 0.07 ± 0.01 mM | - | [10] |

| Acetohydroxamic Acid | Jack Bean | 0.02 ± 0.00 mM | - | [10] |

| Baicalin | H. pylori | 8 mM (major effects) | - | [6] |

| Baicalin | Jack Bean | 2.74 ± 0.51 mM | Competitive | [11] |

| Ebselen | H. pylori | 0.06 mM (major inhibition) | - | [6] |

| Palmatine | H. pylori | 0.53 ± 0.01 mM | Noncompetitive | [10] |

| Palmatine | Jack Bean | 0.03 ± 0.00 mM | Noncompetitive | [10] |

| Thiourea | Jack Bean | 21.25 µM - 23.00 ± 0.84 µM | - | [12][13] |

Table 2: Anti-Helicobacter pylori Activity of Urease Inhibitors

| Compound | H. pylori Strain(s) | MIC (µg/mL) | pH Condition | Reference |

| Palmatine | ATCC 43504, NCTC 26695, SS1, ICDC 111001 | 100 - 200 | 7.4 | [10] |

| Palmatine | ATCC 43504, NCTC 26695, SS1, ICDC 111001 | 75 - 100 | 5.3 | [10] |

| Metronidazole (Control) | ATCC 43504, NCTC 26695, SS1, ICDC 111001 | Varies by strain | 7.4 & 5.3 | [10] |

| Zerumbone | 60190 | >20 µM (broth dilution) | - | [14] |

Experimental Protocols for Target Validation

A robust validation of a novel urease inhibitor requires a multi-faceted approach, encompassing biochemical assays, cell-based models, and potentially in vivo studies.

Urease Inhibition Assay (Cell-Free)

This assay directly measures the enzymatic activity of purified urease in the presence of an inhibitor.

Protocol:

-

Enzyme Source: Purified H. pylori urease or commercially available jack bean urease can be used.[10][15]

-

Assay Buffer: A common buffer is 100 mM phosphate buffer at pH 6.8.[15]

-

Inhibitor Preparation: Prepare a serial dilution of the test compound (e.g., this compound).

-

Pre-incubation: Mix 25 µL of the urease solution with 25 µL of the inhibitor at various concentrations in a 96-well plate. Incubate at 37°C for a defined period (e.g., 4 hours).[15]

-

Reaction Initiation: Add 200 µL of a substrate solution containing 500 mM urea and a pH indicator like 0.002% phenol red.[15]

-

Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 570 nm for phenol red) over time using a microplate reader. The rate of color change is proportional to urease activity.[15]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

H. pylori Urease Activity Assay (Cell-Based)

This assay assesses the effect of an inhibitor on urease activity in whole H. pylori cells.

Protocol:

-

Bacterial Culture: Culture H. pylori to a specific density (e.g., McFarland 1 turbidity).[6]

-

Incubation with Inhibitor: In a 96-well plate, incubate 50 µL of the bacterial suspension with 50 µL of the test inhibitor at various concentrations for a set time (e.g., 15 minutes) under microaerophilic conditions at 37°C.[6]

-

Urease Activity Measurement: Measure urease activity by adding a urea-containing solution with a pH indicator, as described in the cell-free assay.[6]

-

Controls: Include a positive control (bacteria without inhibitor) and a blank (inhibitor and buffer without bacteria).[6]

Microbial Cell Viability Assay

It is crucial to determine if the observed effect is due to direct urease inhibition or general cytotoxicity.

Protocol:

-

Bacterial Preparation: Prepare an H. pylori suspension as described for the cell-based urease assay.[6]

-

Incubation: In a 96-well plate, incubate 50 µL of the bacterial suspension with 50 µL of the test inhibitor for 24 hours under microaerophilic conditions.[6]

-

Viability Assessment: Use a commercially available kit, such as the BacTiter-Glo™ Microbial Cell Viability Kit, which quantifies ATP levels as a measure of viable cells.[6]

-

Data Analysis: Compare the ATP levels in the treated wells to the untreated control to determine the effect on bacterial viability.

Experimental and Logical Workflows

The process of validating a new urease inhibitor follows a logical progression from initial screening to more complex biological evaluation.

Caption: A stepwise workflow for the validation of a novel urease inhibitor.

Conclusion

The validation of urease as a therapeutic target in Helicobacter pylori is strongly supported by its essential role in the bacterium's survival and pathogenesis. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the evaluation of novel urease inhibitors. By systematically assessing the biochemical and cellular effects of new compounds and comparing their activity to established inhibitors, researchers can effectively identify and validate promising candidates for the development of new and urgently needed therapies to combat H. pylori infection.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Helicobacter pylori - Wikipedia [en.wikipedia.org]

- 4. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Urease The Ultimate Therapeutic Target for Helicobacter Pylori [ideas.repec.org]

- 9. Helicobacter pylori gene silencing in vivo demonstrates urease is essential for chronic infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Helicobacter pylori and Its Associated Urease by Palmatine: Investigation on the Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Urease Inhibition Assay [bio-protocol.org]

Unveiling the Molecular Battleground: A Technical Guide to Urease Inhibitor Binding Sites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical interactions between inhibitors and the urease enzyme, a key target in agriculture and medicine. While specific data for a designated compound "Urease-IN-8" is not publicly available, this document provides a comprehensive overview of the binding sites and mechanisms of well-characterized urease inhibitors. The principles and methodologies outlined herein offer a robust framework for the investigation of novel urease inhibitors.

The Urease Active Site: A Dinuclear Nickel Center

Urease, a metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate.[1][2] Its active site is characterized by a dinuclear nickel center, containing two Ni(II) ions bridged by a carbamylated lysine residue and a hydroxide ion.[3][4] These nickel ions are crucial for the catalytic activity, playing a role in binding and activating both urea and a water molecule.[2] The coordination of the nickel ions is completed by several histidine residues and an aspartate residue.[4][5] This complex and highly specific environment of the active site is the primary target for inhibitor binding.

Quantitative Analysis of Urease Inhibition

The efficacy of urease inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a standardized measure for comparing the potency of different inhibitory compounds. The following table summarizes representative quantitative data for known urease inhibitors.

| Inhibitor | Source/Organism | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| Acetohydroxamic acid (AHA) | Helicobacter pylori | 2500 | - | - | [6] |

| Baicalin | Helicobacter pylori | 8000 | - | - | [6] |

| Ebselen | Helicobacter pylori | 60 | - | - | [6] |

| Camphene | - | 0.147 (µg/mL) | - | Competitive | [7] |

| Methanol extract of C. camphora | - | 980 (µg/mL) | - | Competitive | [7] |

Mechanisms of Urease Inhibition

Urease inhibitors can be broadly classified into two main categories based on their mechanism of action:

-

Active Site-Directed Inhibitors: These compounds, often substrate analogs, bind directly to the active site, competing with urea. Their interaction with the nickel ions and surrounding amino acid residues prevents the substrate from binding and catalysis from occurring.[8]

-

Mechanism-Based Inhibitors: These inhibitors require catalytic conversion by urease to generate a reactive species that then inactivates the enzyme.

The mode of inhibition, whether competitive, non-competitive, or mixed, can be determined through kinetic studies by analyzing Lineweaver-Burk plots.[9][10]

Experimental Protocols for Urease Inhibition Assays

The determination of urease inhibition involves specific and sensitive assays. A commonly employed method is the Berthelot alkaline phenol-hypochlorite method, which measures the amount of ammonia produced.[11]

General Urease Inhibition Assay Protocol

-

Enzyme and Inhibitor Preparation: A solution of urease enzyme is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).[12] The test inhibitor is typically dissolved in a solvent like methanol.[11]

-

Incubation: A mixture of the urease solution and the inhibitor sample is incubated for a specific period (e.g., 15 minutes) at room temperature to allow for binding.[12]

-

Substrate Addition: A solution of urea is added to the mixture, and the reaction is allowed to proceed for a defined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).[11][12]

-

Quantification of Ammonia: The reaction is stopped, and the amount of ammonia produced is determined. This is often achieved by adding a phenol reagent and sodium hypochlorite, which react with ammonia to produce a colored complex that can be measured spectrophotometrically at a wavelength of 625-630 nm.[11][12]

-

Calculation of Inhibition: The percentage of urease inhibition is calculated by comparing the absorbance of the sample with that of a control reaction containing no inhibitor.[12] Positive controls with known inhibitors (e.g., hydroxyurea) and negative controls are included for validation.[12]

Kinetic Studies

To determine the mechanism of inhibition, the assay is performed with varying concentrations of the substrate (urea) in the presence of different fixed concentrations of the inhibitor.[11] The initial reaction velocities are measured, and the data are plotted using methods such as the Lineweaver-Burk plot to determine the type of inhibition and the inhibition constant (Ki).[9][10]

Visualizing Molecular Interactions and Workflows

Diagrams are essential tools for understanding the complex relationships in enzyme inhibition studies. The following visualizations, created using the DOT language, illustrate a generalized urease inhibition pathway and a typical experimental workflow.

Caption: Generalized signaling pathway of competitive urease inhibition.

Caption: Standard experimental workflow for urease inhibition assays.

References

- 1. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urease - Wikipedia [en.wikipedia.org]

- 3. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interplay of metal ions and urease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]

- 7. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ipc.kit.edu [ipc.kit.edu]

- 11. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]

- 12. 4.5.1. Urease Enzyme Inhibition Assay [bio-protocol.org]

Preliminary Efficacy of Urease-IN-8: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary efficacy of Urease-IN-8, a competitive urease inhibitor. The information presented herein is based on available in vitro data, with a focus on its potential application in the research of peptic and gastric ulcers. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further investigation and development of this compound.

Quantitative Efficacy Data

This compound has demonstrated notable potency as a urease inhibitor in in vitro studies. The primary efficacy data is summarized in the table below, derived from the key study by Uddin et al. (2023).

| Parameter | Value | Source |

| IC50 | 3.51 ± 0.49 μM | [1][2] |

| Inhibition Constant (Ki) | 3.11 ± 0.0031 μM | [2] |

| Mode of Inhibition | Competitive | [2] |

Note: this compound is identified as compound 5e in the primary literature.[1][2] The standard urease inhibitor thiourea exhibited an IC50 value of 22.45 ± 0.30 μM in the same study, highlighting the significantly greater potency of this compound.[1]

Experimental Protocols

The following protocols are based on established methodologies for assessing urease inhibition and cellular viability. While specific in vivo and cytotoxicity data for this compound are not currently available, these standard procedures provide a framework for future studies.

In Vitro Urease Inhibition Assay (Adapted from Uddin et al., 2023)

This assay is designed to determine the concentration of an inhibitor required to reduce the activity of the urease enzyme by 50% (IC50).

-

Enzyme and Substrate: Jack bean urease is used as the enzyme source, with urea as the substrate.

-

Reaction Mixture: A typical reaction mixture contains 25 µL of Jack bean urease enzyme solution, 55 µL of buffer (e.g., phosphate buffer), and 10 µL of the test compound (this compound) at varying concentrations.

-

Incubation: The mixture is incubated for a specified period, typically 15 minutes, at a controlled temperature (e.g., 30°C).

-

Initiation of Reaction: The enzymatic reaction is initiated by adding 10 µL of urea solution to the mixture.

-

Ammonia Quantification: The amount of ammonia produced from the hydrolysis of urea is determined using the indophenol method. This involves adding 45 µL of phenol reagent and 55 µL of alkali reagent to the reaction mixture.

-

Absorbance Measurement: After a further incubation period to allow for color development, the absorbance is measured at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test wells with that of control wells (containing no inhibitor). The IC50 value is then determined from a dose-response curve.

Kinetic Studies for Mode of Inhibition

To determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive), the urease inhibition assay is performed with varying concentrations of both the substrate (urea) and the inhibitor (this compound). The data is then plotted on a Lineweaver-Burk plot to visualize the relationship between substrate concentration and reaction velocity in the presence and absence of the inhibitor. For this compound, these studies revealed a competitive mode of inhibition.[2]

Cytotoxicity Assay on Gastric Epithelial Cells (General Protocol)

While no specific cytotoxicity data for this compound has been published, a standard assay to evaluate its effect on the viability of human gastric epithelial cells would be a crucial next step.

-

Cell Culture: Human gastric adenocarcinoma cell lines (e.g., AGS cells) are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for different time intervals (e.g., 24, 48, 72 hours).

-

Viability Assessment: Cell viability can be assessed using various methods, such as the MTT or neutral red uptake assays. For the neutral red assay, after treatment, the cells are incubated with neutral red dye, which is incorporated into the lysosomes of viable cells. The amount of incorporated dye is then quantified by measuring the absorbance after cell lysis, which correlates with the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

It is important to note that the urease activity of Helicobacter pylori itself has been shown to be toxic to human gastric epithelial cells.[3][4][5] Therefore, a potential therapeutic benefit of a urease inhibitor could be the reduction of this urease-induced cytotoxicity.

Visualized Pathways and Workflows

Urease-Catalyzed Urea Hydrolysis and Inhibition

The fundamental action of this compound is the inhibition of the urease enzyme, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This process is central to the survival of H. pylori in the acidic environment of the stomach.

Caption: Inhibition of urease-catalyzed urea hydrolysis by this compound.

Experimental Workflow for In Vitro Urease Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for determining the in vitro efficacy of this compound.

Caption: Workflow for determining the IC50 of this compound.

Potential Downstream Effects of Urease Inhibition in H. pylori Pathogenesis

While direct effects of this compound on cellular signaling pathways have not been investigated, inhibiting urease is expected to counteract key pathogenic mechanisms of H. pylori. The bacterium's urease activity is a critical virulence factor that contributes to the inflammatory response in gastric epithelial cells, partly through the activation of the NF-κB signaling pathway.[6]

Caption: Hypothesized impact of this compound on NF-κB signaling.

Conclusion and Future Directions

The preliminary in vitro data for this compound are promising, indicating that it is a potent competitive inhibitor of the urease enzyme. Its efficacy surpasses that of the standard inhibitor, thiourea. However, to fully assess its therapeutic potential, further studies are essential. Key future directions include:

-

In Vivo Efficacy Studies: Evaluation of this compound in established animal models of H. pylori-induced gastritis and peptic ulcers is critical to determine its in vivo efficacy and safety profile.

-

Cytotoxicity and Specificity: Comprehensive cytotoxicity profiling against various human cell lines, particularly gastric epithelial cells, is necessary to assess its therapeutic window.

-

Mechanism of Action: Investigating the downstream effects of urease inhibition by this compound on H. pylori-induced inflammatory signaling pathways (e.g., NF-κB, MAPK) will provide a more complete understanding of its mechanism of action.

-

Anti-H. pylori Activity: Direct assessment of this compound's ability to inhibit the growth and viability of H. pylori is needed to determine if it possesses direct antibacterial properties in addition to its enzyme inhibitory activity.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Alpinetin: anti-human gastric cancer potential and urease inhibition activity in vitro [archivesofmedicalscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Autonomous treatment of bacterial infections in vivo using antimicrobial micro- and nanomachines | bioRxiv [biorxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

Structure-Activity Relationship of Urease Inhibitors: A Technical Guide

Introduction

Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate.[1][2] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, where it allows the bacterium to survive in the acidic environment of the stomach, leading to conditions like gastritis and peptic ulcers.[3][4][5] Consequently, the inhibition of urease is a key therapeutic strategy for the treatment of infections caused by urease-producing organisms.[3][6] This guide provides a detailed overview of the structure-activity relationship (SAR) studies of a representative class of urease inhibitors, the N-monoarylacetothioureas, along with the experimental protocols for their evaluation. While the specific compound "Urease-IN-8" was not found in the public domain, the principles and methodologies described herein are broadly applicable to the discovery and development of novel urease inhibitors.

N-monoarylacetothioureas: A Case Study in Urease Inhibition

A series of N-monoarylacetothioureas have been synthesized and evaluated for their inhibitory activity against H. pylori urease. These studies have provided valuable insights into the structural requirements for potent urease inhibition.[4]

Structure-Activity Relationship Data

The inhibitory activities of various N-monoarylacetothiourea derivatives against H. pylori urease are summarized in the table below. The data highlights the impact of different substituents on the phenyl ring on the inhibitory potency, expressed as IC₅₀ values.

| Compound ID | R Group (Substitution on Phenyl Ring) | IC₅₀ (µM) against extracted urease | IC₅₀ (µM) against urease in intact cells |

| b8 | 4-Cl | Potent | 52.5 ± 3.9 |

| b16 | 3,4-diCl | Potent | 35.7 ± 1.7 |

| b19 | 4-Br | 0.16 ± 0.05 | 3.86 ± 0.10 |

| b24 | Naphthyl | Low Potency | Not reported |

| b26 | Biphenyl | Low Potency | Not reported |

| b27 | Naphthyl | Low Potency | Not reported |

| b28 | Benzo-1,3-dioxole | Low Potency | Not reported |

| AHA | (Positive Control) | >25 | 170 |

Data synthesized from Taylor & Francis Online.[4]

Key SAR Insights:

-

Halogen Substitution: Compounds with halogen substituents on the phenyl ring, particularly at the 4-position (para), exhibit potent inhibitory activity. The compound with a 4-bromo substituent (b19 ) was the most active inhibitor identified, with an IC₅₀ of 0.16 µM against extracted urease, making it 158-fold more potent than the positive control, acetohydroxamic acid (AHA).[4]

-

Bulky Substituents: The presence of bulky groups, such as naphthyl (b24 , b27 ) and biphenyl (b26 ), leads to a significant decrease or loss of inhibitory activity.[4] This suggests that the binding pocket of the enzyme has specific steric constraints.

-

Intact Cell Activity: A notable observation is the 5- to 24-fold increase in IC₅₀ values when tested against urease in intact H. pylori cells compared to the extracted enzyme.[4] Despite this, several compounds, including b8 , b16 , and b19 , remained significantly more potent than AHA in the cellular assay.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following sections outline the key experimental protocols for the synthesis and biological evaluation of N-monoarylacetothioureas.

Synthesis of N-monoarylacetothioureas

The synthesis of N-monoarylacetothioureas is typically achieved through a straightforward, one-step reaction protocol. While the specific details for each analog may vary, a general procedure involves the reaction of an appropriately substituted arylamine with an acetyl isothiocyanate. The resulting product can then be purified using standard techniques such as recrystallization or column chromatography.

Urease Inhibition Assay

The inhibitory activity of the synthesized compounds against urease is determined by measuring the production of ammonia from the hydrolysis of urea. The indophenol method is a commonly used colorimetric assay for this purpose.[4]

Preparation of H. pylori Urease:

-

H. pylori (e.g., ATCC 43504) is cultured in a suitable broth, such as Brucella broth supplemented with sheep blood, under microaerobic conditions.[4]

-

The bacterial cells are harvested by centrifugation, washed with phosphate-buffered saline (PBS), and then subjected to lysis (e.g., by sonication) in the presence of protease inhibitors.[4]

-

The cell lysate is centrifuged to remove cellular debris, and the resulting supernatant containing the crude urease is desalted using a Sephadex G-25 column.[4]

-

The purified urease solution can be stored with glycerol at low temperatures for later use.[4]

Inhibition Assay Procedure:

-

The assay is performed in a 96-well plate.

-

To each well, add 25 µL of the H. pylori urease solution (10 U) and 25 µL of the test compound at various concentrations.[4]

-

The plate is incubated at 37°C for 30 minutes.[4]

-

Following incubation, 50 µL of urea solution (10 mM) in phosphate buffer is added to each well to initiate the enzymatic reaction.[4]

-

The amount of ammonia produced is quantified using the indophenol method, which involves the addition of phenol and hypochlorite reagents and measuring the absorbance at a specific wavelength (e.g., 625-630 nm).[7][8]

-

The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without inhibitor).

-

The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from the dose-response curve.

Visualizations

Experimental Workflow for Urease Inhibition Assay

Caption: Workflow for determining the urease inhibitory activity of test compounds.

Proposed Mechanism of Urease and its Inhibition

Urease catalyzes the hydrolysis of urea via a mechanism involving its bi-nickel active site.[9][10] Inhibitors like N-monoarylacetothioureas are proposed to interact with this active site, preventing the binding and hydrolysis of the natural substrate.

Caption: Proposed mechanism of urease inhibition by N-monoarylacetothioureas.

Conclusion

The structure-activity relationship studies of N-monoarylacetothioureas reveal critical structural features required for potent urease inhibition. Specifically, the presence of halogen substituents on the phenyl ring is beneficial, while bulky groups are detrimental to activity. These findings, coupled with detailed experimental protocols, provide a solid foundation for the rational design and development of novel urease inhibitors. The methodologies and principles outlined in this guide are instrumental for researchers in the field of drug discovery targeting urease-dependent pathogens.

References

- 1. Urease - Wikipedia [en.wikipedia.org]

- 2. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of triazolones/oxadiazolones as novel urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]

- 6. scispace.com [scispace.com]

- 7. 4.5.1. Urease Enzyme Inhibition Assay [bio-protocol.org]

- 8. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]

- 9. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Urease-IN-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urease-IN-8, also identified as Compound 5e in the primary literature, is a novel competitive inhibitor of the urease enzyme.[1][2][3] Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate, leading to an increase in local pH. This enzymatic activity is a critical virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, where it facilitates survival in the acidic environment of the stomach, contributing to the pathogenesis of gastritis, peptic ulcers, and potentially gastric cancer. Urease is also implicated in the formation of infection-induced urinary stones. As such, the inhibition of urease presents a promising therapeutic strategy for combating these conditions. This technical guide provides a comprehensive overview of the currently available pharmacokinetic and pharmacodynamic data for this compound, along with detailed experimental protocols for its in vitro evaluation.

Pharmacodynamics

The pharmacodynamic properties of this compound are centered on its direct inhibitory effect on the urease enzyme.

Mechanism of Action

This compound functions as a competitive inhibitor of urease.[1][2] This mode of inhibition indicates that the compound likely binds to the active site of the enzyme, competing with the natural substrate, urea. The binding of this compound to the active site prevents the hydrolysis of urea, thereby neutralizing the pathogenic effects of the enzyme. In silico docking studies suggest that this compound interacts with key amino acid residues and the nickel ions within the urease active site.

In Vitro Potency

The inhibitory potency of this compound against jack bean urease has been determined through in vitro assays. The key quantitative measures of its activity are summarized in the table below.

| Parameter | Value | Reference |

| IC50 | 3.51 ± 0.49 µM | [2][3] |

| Ki | 3.11 ± 0.0031 µM | [2] |

| Inhibition Type | Competitive | [1][2] |

Table 1: In Vitro Inhibitory Activity of this compound against Jack Bean Urease

Pharmacokinetics

As of the current date, there is no publicly available data on the in vivo pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, or its toxicity profile in animal models or humans. The available research has focused on its in vitro characterization.

Experimental Protocols

The following section details the methodology for the in vitro urease inhibition assay used to characterize this compound.

In Vitro Urease Inhibition Assay

This protocol is adapted from the method described in the primary literature for the determination of urease inhibition.[2]

Materials:

-

Jack bean urease (EC 3.5.1.5)

-

Urea

-

Phenol red indicator

-

Phosphate buffer (pH 7.0)

-

This compound (or test compound)

-

Thiourea (standard inhibitor)

-

96-well microplates

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of jack bean urease in phosphate buffer.

-

Prepare a stock solution of urea in phosphate buffer.

-

Prepare a stock solution of phenol red in phosphate buffer.

-

Prepare stock solutions of this compound and thiourea in a suitable solvent (e.g., DMSO).

-

-

Assay Protocol:

-

In a 96-well plate, add 25 µL of the test compound solution (this compound or thiourea) at various concentrations.

-

Add 25 µL of the urease enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

To initiate the reaction, add 50 µL of the urea solution containing phenol red to each well.

-

Immediately measure the absorbance at a specific wavelength (e.g., 625 nm) every minute for 5 minutes using a microplate reader.

-

The rate of increase in absorbance is proportional to the urease activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

Experimental Workflow for In Vitro Urease Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of this compound against urease.

Signaling Pathway of Urease-Mediated Pathogenesis and Inhibition

Caption: this compound competitively inhibits urease, blocking the pathogenic cascade.

Conclusion and Future Directions

This compound has been identified as a potent, competitive inhibitor of urease in in vitro studies. Its low micromolar IC50 and Ki values make it a promising candidate for further development as a therapeutic agent for conditions associated with urease-producing bacteria. However, a significant knowledge gap exists regarding its in vivo pharmacokinetic and pharmacodynamic properties. Future research should focus on:

-

In vivo efficacy studies: Evaluating the effectiveness of this compound in animal models of H. pylori infection or urinary tract infections.

-

Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound.

-

Toxicity and safety assessment: Establishing the safety profile of the compound through in vitro and in vivo toxicological studies.

-

Mechanism of action studies: Further elucidating the specific molecular interactions between this compound and the urease active site through structural biology studies.

Addressing these areas will be crucial in determining the therapeutic potential of this compound and its viability as a clinical candidate.

References

Unveiling Acetohydroxamic Acid: A Technical Guide to a Clinically Proven Urease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria, notably Proteus mirabilis in urinary tract infections (UTIs) and Helicobacter pylori in gastric diseases. By catalyzing the hydrolysis of urea to ammonia and carbon dioxide, urease elevates local pH, contributing to the formation of infection-induced urinary stones (struvite calculi) and enabling the survival of H. pylori in the acidic gastric environment. Acetohydroxamic acid (AHA), a structural analog of urea, is a potent and clinically approved urease inhibitor. This technical guide provides an in-depth overview of AHA as a therapeutic agent, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing its role in relevant biological pathways and experimental workflows.

Introduction to Acetohydroxamic Acid (AHA)

Acetohydroxamic acid (AHA), commercially known as Lithostat, is a synthetic hydroxamic acid derivative.[1] It functions as an irreversible, noncompetitive inhibitor of the urease enzyme.[1] Unlike the natural substrate urea, AHA is not hydrolyzed by urease.[1] Its structural similarity allows it to bind to the active site of the enzyme, effectively blocking its catalytic activity.[2] AHA is used clinically as an adjunct therapy for chronic UTIs caused by urease-producing bacteria to prevent the formation and growth of struvite stones.[1][3]

Mechanism of Action

The catalytic activity of urease is dependent on two nickel ions within its active site. AHA is believed to inhibit urease by forming a complex with these nickel ions.[2] This interaction prevents the binding of urea to the active site, thereby inhibiting the hydrolysis of urea into ammonia and carbon dioxide.[2] The resulting decrease in ammonia production prevents the pathological rise in urinary pH, which is a key factor in the precipitation of magnesium ammonium phosphate (struvite) and calcium phosphate, the main components of infection-induced urinary stones.[4][5] In the context of H. pylori, urease inhibition by agents like AHA would theoretically reduce the bacterium's ability to neutralize gastric acid, thus hindering its survival and colonization of the gastric mucosa.[6][7]

Quantitative Data on Acetohydroxamic Acid Efficacy

The efficacy of Acetohydroxamic Acid (AHA) has been quantified in various studies, focusing on its inhibitory concentration against different urease enzymes and its clinical impact on urinary ammonia levels and the growth of struvite stones.

Table 1: In Vitro Inhibitory Activity of Acetohydroxamic Acid (AHA)

| Urease Source | IC50 Value | Ki Value | Inhibition Type | Reference |

| Soybean (Glycine max) | 900 µM | 0.053 mM | Competitive | [8] |

| Proteus mirabilis | 8.8 mM (for a derivative) | - | - | [9] |

| Helicobacter pylori | 2.5 mM | - | Competitive | [8][10] |

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Clinical Trial Data for Acetohydroxamic Acid (AHA) in Patients with Infection-Induced Urinary Stones

| Study Parameter | AHA Treatment Group | Placebo Group | p-value | Reference |

| Urinary Ammonia Reduction | ||||

| Decrease in urinary ammonia | 30 to 48 mg/dL | Increase in ammonia | < 0.005 | [11][12] |

| Stone Growth Inhibition | ||||

| Median time to first stone growth | 15 months | 9 months | < 0.005 | [11][12] |

| Proportion of patients with stone growth at 12 months | 33% | 60% | 0.017 | [11][12] |

| Proportion of patients with stone growth at 24 months | 42% | 60% | 0.260 | [11][12] |

| Stone growth occurrence (another study) | 17% | 46% | < 0.005 | [13] |

Experimental Protocols

Detailed methodologies are crucial for the consistent and reproducible evaluation of urease inhibitors like AHA. Below are synthesized protocols for key experiments.

Urease Activity Assay (Phenol Red Method)

This protocol is adapted for determining urease activity in bacterial lysates, particularly from Proteus mirabilis or Helicobacter pylori.

Materials:

-

Phosphate buffer (10 mM, pH 6.2)

-

Phenol red (0.002%)

-

Urea solution (500 mM)

-

Bacterial lysate

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Prepare Assay Reagent: Mix 10 mM phosphate buffer (pH 6.2), 0.002% phenol red, and 500 mM urea.

-

Sample Preparation: Prepare a bacterial lysate by sonication of a washed cell pellet resuspended in phosphate buffer.[14]

-

Reaction Setup: In a 96-well plate, add a specific volume of the bacterial lysate to the assay reagent.

-

Incubation: Incubate the plate at 37°C.

-

Measurement: Monitor the increase in absorbance at 570 nm over time using a microplate reader. The color change from yellow to pink/red indicates an increase in pH due to ammonia production.[14]

-

Data Analysis: Calculate urease activity based on the rate of change in absorbance.

Urease Inhibition Assay

This protocol outlines the steps to determine the inhibitory effect of a compound like AHA on urease activity.

Materials:

-

Purified urease enzyme or bacterial lysate

-

Urea solution

-

Buffer (e.g., phosphate buffer, pH 7.0)

-

Test inhibitor (e.g., Acetohydroxamic Acid) dissolved in a suitable solvent

-

Reagents for ammonia quantification (e.g., Indophenol method or Berthelot reagent)[14][15]

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Pre-incubation: In a 96-well plate, add the urease enzyme solution and different concentrations of the test inhibitor. Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor-enzyme interaction.[14]

-

Reaction Initiation: Add the urea solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a component of the ammonia detection kit).[14]

-

Ammonia Quantification: Add the necessary reagents to develop a colorimetric signal proportional to the amount of ammonia produced. For the Indophenol method, this involves the addition of phenol-nitroprusside and alkaline hypochlorite.[16]

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 670 nm for the Berthelot method) using a microplate reader.[17][18]

-

Data Analysis: Calculate the percentage of urease inhibition for each inhibitor concentration compared to a control without the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of urease activity.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to urease and its inhibition.

Signaling Pathways

Caption: Pathogenic mechanisms of bacterial urease and the inhibitory action of AHA.

Experimental Workflow

References

- 1. drugs.com [drugs.com]

- 2. What is the mechanism of Acetohydroxamic Acid? [synapse.patsnap.com]

- 3. Acetohydroxamic Acid: UTI Uses, Side Effects, Dosage [medicinenet.com]

- 4. droracle.ai [droracle.ai]

- 5. Urease. The primary cause of infection-induced urinary stones. | Semantic Scholar [semanticscholar.org]

- 6. Acid survival of Helicobacter pylori: how does urease activity trigger cytoplasmic pH homeostasis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Helicobacter pylori - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]

- 11. auajournals.org [auajournals.org]

- 12. A randomized trial of acetohydroxamic acid for the treatment and prevention of infection-induced urinary stones in spinal cord injury patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. pubs.sciepub.com [pubs.sciepub.com]

- 15. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Proteus mirabilis Urease: Unsuspected Non-Enzymatic Properties Relevant to Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. resources.bio-techne.com [resources.bio-techne.com]

Biophysical Interaction of Novel Inhibitors with Urease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical interactions between novel inhibitory compounds and the enzyme urease. Given the critical role of urease in various pathological conditions and agricultural applications, understanding the molecular basis of its inhibition is paramount for the development of effective and specific therapeutic agents and agricultural additives. This document outlines the key quantitative parameters for inhibitor characterization, detailed experimental protocols for their determination, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Analysis of Urease-Inhibitor Interactions

The efficacy and mechanism of a urease inhibitor are defined by several key quantitative parameters. A summary of typical values for various classes of urease inhibitors is presented below to serve as a benchmark for novel drug discovery and development.

Table 1: Inhibition Constants of Representative Urease Inhibitors

| Inhibitor Class | Compound Example | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Source Organism of Urease |

| Phosphoramidates | N-(n-butyl)thiophosphoric triamide (NBPT) | 0.1 | - | - | Canavalia ensiformis (Jack Bean) |

| Phenylphosphorodiamidate (PPD) | - | - | Mixed | Black Soil | |

| Hydroxamic Acids | Acetohydroxamic acid (AHA) | 42 | 53 | Competitive | Glycine max (Soybean) |

| Thioureas | Thiourea | 21.1 | - | - | Bacillus pasteurii |

| N,N'-disubstituted thioureas | 8.4 - 20.3 | 8.6 - 19.3 | Mixed/Competitive | Jack Bean | |

| Flavonoids | Quercetin | - | - | Competitive | Proteus mirabilis |

| Benzoquinones | 1,4-benzoquinone | 5.5 | - | - | Jack Bean |

| Tetrachloro-1,4-benzoquinone | 0.6 | - | - | Jack Bean | |

| Metal Ions | Hg²⁺ | 0.018 | - | - | Jack Bean |

IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) values are dependent on assay conditions. The data presented are representative values from various studies.[1][2][3][4]

Table 2: Thermodynamic Parameters of Urease-Inhibitor Binding

| Inhibitor | ΔG (kJ/mol) | ΔH (kJ/mol) | -TΔS (kJ/mol) | Binding Stoichiometry (n) | Method |

| Boric Acid | -23 | -42 | 19 | - | van't Hoff |

| 2-Mercaptoethanol | -17 | -20 | 3 | - | van't Hoff |

| Phosphate Buffer | -13 | -17 | 4 | - | van't Hoff |

| Fe³⁺ | - | -4.33 | - | 12 | ITC |

| Cr³⁺ | - | 15.10 | - | 12 | ITC |

ΔG (Gibbs Free Energy), ΔH (Enthalpy), and -TΔS (Entropy) provide insights into the driving forces of the binding interaction. Negative ΔH indicates an enthalpy-driven process, common for urease inhibitors.[5][6][7] ITC (Isothermal Titration Calorimetry) is a direct method to determine these parameters.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of novel urease inhibitors. The following sections describe standard methodologies.

Urease Inhibition Assay (Berthelot Method)

This colorimetric assay quantifies urease activity by measuring the amount of ammonia produced.

-

Preparation of Reagents:

-

Urease solution (e.g., 0.025% in phosphate buffer, pH 7.0).

-

Inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO or methanol).

-

Urea solution (e.g., 50 mM in HEPES buffer, pH 7.5).

-

Phenol reagent (e.g., 10.0 g/L phenol and 50 mg/L sodium nitroprusside).

-

Alkali reagent (e.g., 5 g/L sodium hydroxide and 8.4 mL/L sodium hypochlorite).

-

-

Assay Procedure:

-

In a 96-well microtiter plate, add 15 µL of urease solution and 15 µL of the inhibitor at various concentrations.

-

Incubate the mixture at 37°C for 30 minutes.

-

Initiate the enzymatic reaction by adding 70 µL of urea solution and incubate at 37°C for 30 minutes.

-

Stop the reaction and develop the color by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance at 625 nm using a microplate spectrophotometer.

-

Include controls for 100% enzyme activity (without inhibitor) and a blank (without urea).

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank)] * 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]

-

Enzyme Kinetics Analysis

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed.

-

Procedure:

-

Perform the urease inhibition assay as described in section 2.1.

-

Use a range of urea concentrations (e.g., 3.125 to 100 mM).

-

For each urea concentration, measure the initial reaction velocity at different fixed concentrations of the inhibitor.

-

-

Data Analysis:

-

Construct a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.

-

The pattern of the lines indicates the type of inhibition.

-

The inhibition constant (Kᵢ) can be determined from Dixon plots (1/velocity vs. [Inhibitor]) or by non-linear regression analysis of the kinetic data.[8][9]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of an inhibitor to urease, providing a complete thermodynamic profile of the interaction.

-

Sample Preparation:

-

Dialyze both the urease and inhibitor solutions extensively against the same buffer (e.g., 20 mM phosphate buffer, pH 7.0) to minimize heats of dilution.

-

Degas the solutions to prevent air bubbles.

-

-

ITC Experiment:

-

Load the urease solution into the sample cell of the calorimeter.

-

Load the inhibitor solution into the injection syringe.

-

Perform a series of injections of the inhibitor into the urease solution while monitoring the heat change.

-

A control experiment, injecting the inhibitor into the buffer alone, should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ or Kₐ), enthalpy change (ΔH), and stoichiometry (n).

-

The Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.[6][10]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rate constants).

-

Immobilization of Urease:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the sensor surface (e.g., with a mixture of EDC and NHS).

-

Immobilize the urease onto the surface via amine coupling.

-

Deactivate any remaining active groups.

-

-

Binding Analysis:

-

Flow a running buffer over the sensor surface to establish a stable baseline.

-

Inject the inhibitor at various concentrations over the surface and monitor the change in the SPR signal (response units, RU).

-

After the association phase, switch back to the running buffer to monitor the dissociation of the inhibitor.

-

Regenerate the sensor surface if necessary.

-

-

Data Analysis:

Visualizing Molecular Interactions and Workflows

Diagrams are powerful tools for conceptualizing complex biological processes and experimental designs. The following are Graphviz representations of key aspects of urease-inhibitor interactions.

Caption: Urease catalytic cycle.

References

- 1. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]